Cas no 2172178-06-0 (3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-(propan-2-yl)butanoic acid)

3-2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-(propan-2-yl)butanoic acid is a specialized amino acid derivative featuring a cyclopropyl group and an Fmoc-protected amine. Its structural complexity makes it valuable in peptide synthesis, particularly for introducing constrained cyclopropyl motifs, which can enhance conformational stability in target peptides. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. The isopropyl-substituted butanoic acid moiety further contributes to steric and electronic modulation, making this compound useful in designing peptidomimetics or bioactive analogs. Its well-defined reactivity and stability under synthetic conditions make it a reliable intermediate for advanced peptide research.
3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-(propan-2-yl)butanoic acid structure
2172178-06-0 structure
Product name:3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-(propan-2-yl)butanoic acid
CAS No:2172178-06-0
MF:C28H34N2O5
MW:478.579967975616
CID:6482453
PubChem ID:165516023

3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-(propan-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-(propan-2-yl)butanoic acid
    • EN300-1523904
    • 2172178-06-0
    • 3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-(propan-2-yl)butanoic acid
    • Inchi: 1S/C28H34N2O5/c1-16(2)24(25(31)32)17(3)29-26(33)28(4,18-13-14-18)30-27(34)35-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,16-18,23-24H,13-15H2,1-4H3,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: WADYCULPLFBMSX-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)C(C(=O)O)C(C)C

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 774
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.7

3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-(propan-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1523904-0.1g
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-(propan-2-yl)butanoic acid
2172178-06-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1523904-0.05g
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-(propan-2-yl)butanoic acid
2172178-06-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1523904-10.0g
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-(propan-2-yl)butanoic acid
2172178-06-0
10g
$14487.0 2023-06-05
Enamine
EN300-1523904-2500mg
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-(propan-2-yl)butanoic acid
2172178-06-0
2500mg
$6602.0 2023-09-26
Enamine
EN300-1523904-10000mg
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-(propan-2-yl)butanoic acid
2172178-06-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1523904-2.5g
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-(propan-2-yl)butanoic acid
2172178-06-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1523904-0.25g
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-(propan-2-yl)butanoic acid
2172178-06-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1523904-5.0g
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-(propan-2-yl)butanoic acid
2172178-06-0
5g
$9769.0 2023-06-05
Enamine
EN300-1523904-1.0g
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-(propan-2-yl)butanoic acid
2172178-06-0
1g
$3368.0 2023-06-05
Enamine
EN300-1523904-50mg
3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-(propan-2-yl)butanoic acid
2172178-06-0
50mg
$2829.0 2023-09-26

Additional information on 3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-(propan-2-yl)butanoic acid

3-2-Cyclopropyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-(propan-2-yl)butanoic Acid: A Comprehensive Overview

The compound with CAS No. 2172178-06-0, known as 3-2-cyclopropyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-(propan-2-yl)butanoic acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its intricate structure, which incorporates a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a branched butanoic acid moiety. Its unique composition makes it a valuable tool in peptide synthesis and drug discovery.

Recent studies have highlighted the importance of cyclopropyl groups in medicinal chemistry due to their ability to enhance the bioavailability and stability of compounds. The presence of a cyclopropyl group in this molecule contributes to its potential as a scaffold for developing bioactive agents. Additionally, the Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process, ensuring high yields and purity of the final product.

The butanoic acid moiety in this compound plays a critical role in its functionality. It serves as a versatile platform for further chemical modifications, enabling the creation of derivatives with diverse biological activities. Researchers have explored the use of this compound in designing inhibitors for various enzymes, including proteases and kinases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders.

One of the most promising applications of this compound lies in its potential as a precursor for peptide-based drugs. The combination of the Fmoc group and the cyclopropyl group allows for precise control over the stereochemistry and reactivity of the molecule during synthesis. This has led to advancements in the development of cyclic peptides, which are known for their high affinity and selectivity towards biological targets.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have revealed that the cyclopropyl group introduces steric hindrance, which can influence the binding affinity of the molecule to its target receptors. Furthermore, quantum mechanical calculations have provided insights into the electronic structure of the compound, shedding light on its reactivity under different synthetic conditions.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of Fmoc chemistry ensures that intermediate steps are efficient and scalable, making it suitable for large-scale production. Researchers have also explored alternative synthetic routes to improve yield and reduce costs, leveraging novel catalysts and reaction conditions.

The biological evaluation of this compound has revealed intriguing results. In vitro assays have demonstrated its ability to inhibit key enzymes involved in disease pathways, suggesting its potential as a lead compound for drug development. Preclinical studies are currently underway to assess its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical factors in determining its suitability as a therapeutic agent.

In conclusion, 3-2-cyclopropyl-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-(propan-2-yl)butanoic acid represents a significant advancement in organic chemistry and drug discovery. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool for developing innovative therapies. As ongoing studies continue to uncover its full potential, this compound is poised to make a substantial impact in the field of medicinal chemistry.

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